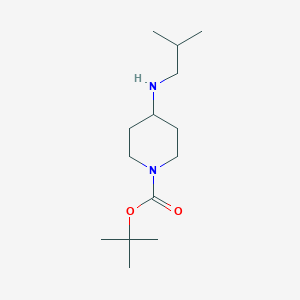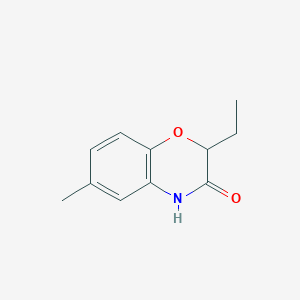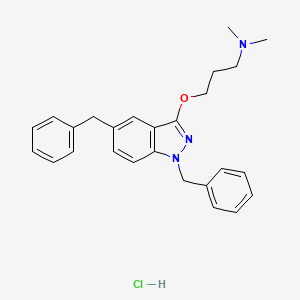![molecular formula C13H21N3 B3110422 N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine CAS No. 179873-35-9](/img/structure/B3110422.png)
N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine
Vue d'ensemble
Description
“N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine” is a biochemical compound used for proteomics research . It has a molecular formula of C13H21N3 and a molecular weight of 219.33 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, amidation of p-chloromethylbenzoic acid with N-methylpiperazine in ethanol has been used to produce related compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a benzyl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 219.33 and a molecular formula of C13H21N3 .Applications De Recherche Scientifique
DNA Binding and Cellular Applications
N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine and its derivatives, like Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This characteristic makes them valuable in cellular biology for chromosome and nuclear staining, aiding in the analysis of nuclear DNA content values via flow cytometry and the study of plant chromosomes. Their application extends to being radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and investigating the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Advanced Oxidation Processes for Degradation
The compounds containing nitrogen, such as this compound, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing such nitrogen-containing compounds, improving treatment schemes' overall efficiency. AOPs' global concern focuses on toxic and hazardous amino-compounds and their degradation products in water, necessitating technologies that address all degradation aspects. Studies have shown that ozone and Fenton processes are highly reactive towards these compounds, indicating the significance of controlling spoilage factors to reduce nitrogen-containing compounds in water (Bhat & Gogate, 2021).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of compounds related to this compound, such as p-Cymene, which is found in over 100 plant species. p-Cymene has shown a broad spectrum of biological activity, including antimicrobial effects, making it a subject of interest due to the urgent need for new substances with antimicrobial properties. This compound's widespread investigation is driven by the necessity to combat communicable diseases facilitated by globalization and the evolution of antimicrobial resistance. The antimicrobial activity of p-Cymene, either alone or as a significant component of plant extracts, has been extensively studied, suggesting its potential use in human healthcare and biomedical applications (Marchese et al., 2017).
Mécanisme D'action
Target of Action
N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine is a complex organic compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound contains an n-methylpiperazine fragment , which may interact with its targets in a specific manner. More detailed studies are required to elucidate the exact interactions and resulting changes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As a biochemical used in proteomics research , it may be involved in protein-related pathways
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions. More research is needed to describe these effects in detail.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules. For instance, it is recommended to store the compound at room temperature , suggesting that temperature could affect its stability.
Propriétés
IUPAC Name |
N-methyl-1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-11-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTHWUSPHFHGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)






